molecular formula C23H23NO5S B14089769 But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one

But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one

Cat. No.: B14089769
M. Wt: 425.5 g/mol
InChI Key: UXOLVFLCMZQATB-UHFFFAOYSA-N
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Description

10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate is a chemical compound with significant relevance in pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate involves multiple steps, starting from the appropriate benzo[5,6]cyclohepta[1,2-b]thiophene precursor. The key steps include:

    Formation of the piperidinylidene moiety: This involves the reaction of the precursor with 1-methylpiperidine under specific conditions to form the piperidinylidene group.

    Cyclization and functional group modifications: The intermediate undergoes cyclization and further functional group modifications to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate has diverse applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.

    Biology: Studied for its potential biological activities, including antihistamine and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.

    Industry: Utilized in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate involves its interaction with specific molecular targets. It is believed to exert its effects by:

    Binding to histamine receptors: Inhibiting the action of histamine, thereby reducing allergic symptoms.

    Modulating signaling pathways: Affecting pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Loratadine: An antihistamine used to treat allergies.

    Desloratadine: A metabolite of loratadine with similar antihistamine properties.

    Ketotifen: Used to treat allergic conditions and asthma.

Uniqueness

10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds

Properties

IUPAC Name

but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)16-8-11-22-19(16)18;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLVFLCMZQATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2SC=C4)CC1.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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